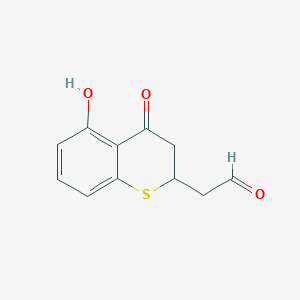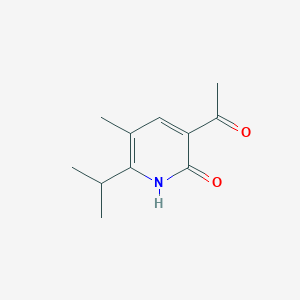
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound with a pyridine ring structure. This compound is characterized by the presence of an acetyl group at the 3-position, a methyl group at the 5-position, and an isopropyl group at the 6-position. The pyridin-2-one core is a common motif in many biologically active molecules, making this compound of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted acetylpyridine, the introduction of the isopropyl group can be achieved through Friedel-Crafts alkylation. The reaction conditions often involve the use of Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridin-2-one compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one exerts its effects involves interactions with specific molecular targets. The acetyl and isopropyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-acetyl-5-methyl-1H-pyridin-2-one: Lacks the isopropyl group at the 6-position.
5-methyl-6-propan-2-yl-1H-pyridin-2-one: Lacks the acetyl group at the 3-position.
3-acetyl-1H-pyridin-2-one: Lacks both the methyl and isopropyl groups.
Uniqueness
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H15NO2/c1-6(2)10-7(3)5-9(8(4)13)11(14)12-10/h5-6H,1-4H3,(H,12,14) |
InChI-Schlüssel |
BLSBJPAWXSYQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=O)C(=C1)C(=O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13884611.png)
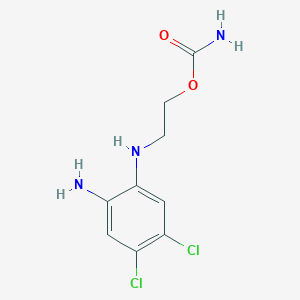
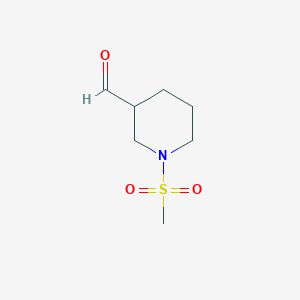
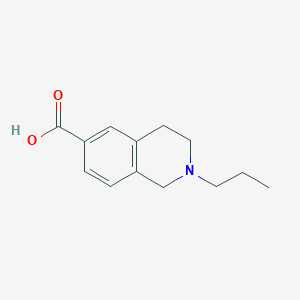
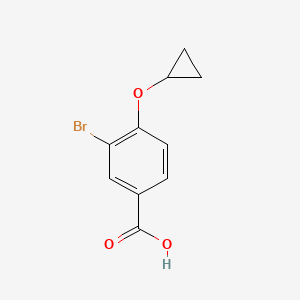

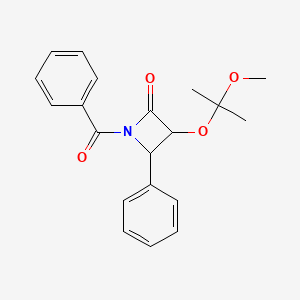
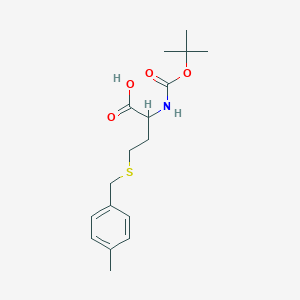
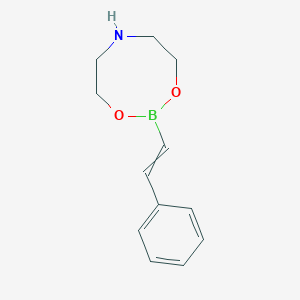
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
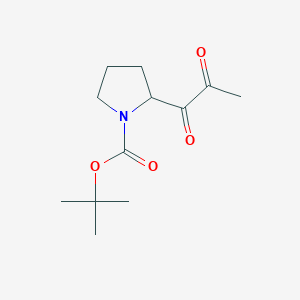
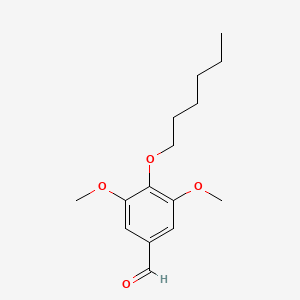
![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)
